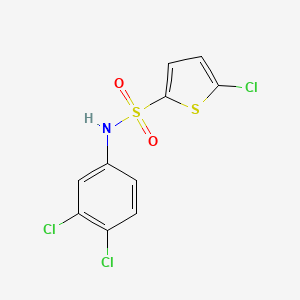
2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- is a compound belonging to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their significant role in medicinal chemistry, particularly as the core structure of β-lactam antibiotics. This specific compound is characterized by its methoxy and methylsulfonyl substituents, which may influence its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
For the compound , the synthesis can be achieved through the cycloaddition of a substituted acetic acid and an imine, using propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions . This method is advantageous due to its high yields and selectivity.
Industrial Production Methods
Industrial production of 2-azetidinones often involves the use of acyl halides and tertiary amines to generate ketenes, which then react with imines to form the azetidinone ring . The use of propylphosphonic anhydride (T3P®) is preferred due to its ease of use, low epimerization, and high product purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl groups.
Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural similarity to β-lactam antibiotics suggests potential antibacterial activity.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Azetidinone, 3-hydroxy-4-(4-methoxyphenyl)-1-[(1R)-1-(4-methoxyphenyl)ethyl]-, (3S,4R)-: This compound has a similar azetidinone core but different substituents, which may affect its reactivity and biological activity.
2-Azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4-[[(methylsulfonyl)oxy]methyl]-, (3S,4R)-: Another structurally related compound with variations in the substituents.
Uniqueness
The uniqueness of 2-azetidinone, 3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)- lies in its specific combination of methoxy and methylsulfonyl groups, which may confer distinct chemical and biological properties compared to other azetidinones.
Propiedades
Número CAS |
500989-02-6 |
|---|---|
Fórmula molecular |
C13H17NO7S2 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
3-methoxy-1-(4-methoxyphenyl)-4,4-bis(methylsulfonyl)azetidin-2-one |
InChI |
InChI=1S/C13H17NO7S2/c1-20-10-7-5-9(6-8-10)14-12(15)11(21-2)13(14,22(3,16)17)23(4,18)19/h5-8,11H,1-4H3 |
Clave InChI |
KEIHHOCKAITZMZ-UHFFFAOYSA-N |
SMILES canónico |
COC1C(=O)N(C1(S(=O)(=O)C)S(=O)(=O)C)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


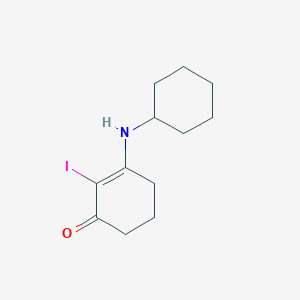

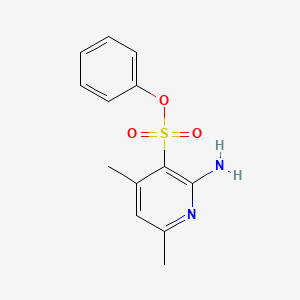
![2-chloro-4-fluoro-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12578980.png)

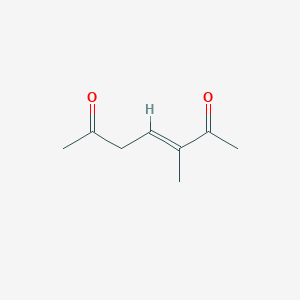
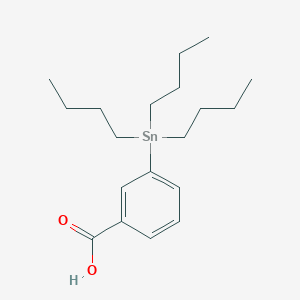
![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
![(3S)-3-[(Benzyloxy)methyl]-1,4-dioxane-2,5-dione](/img/structure/B12579009.png)
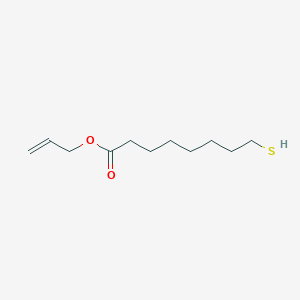
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)
![2,4-Di-tert-butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B12579026.png)

